molecular formula C11H7NNaO3S+ B14001098 4-Cyanonaphthalene-1-sulfonic acid CAS No. 93113-63-4

4-Cyanonaphthalene-1-sulfonic acid

Cat. No.: B14001098
CAS No.: 93113-63-4
M. Wt: 256.23 g/mol
InChI Key: FMDVEKLYOHEGSY-UHFFFAOYSA-N
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Description

Contextualization of Substituted Naphthalene (B1677914) Systems in Organic Chemistry

Naphthalene sulfonic acids, for instance, are derivatives of naphthalene that contain one or more sulfonic acid (-SO3H) groups. ontosight.ai This functional group imparts high water solubility and acidity, making these compounds crucial intermediates in the chemical industry, particularly in the manufacturing of dyes and pigments. ontosight.aiwikipedia.org The sulfonation of naphthalene can result in different isomers, with naphthalene-1-sulfonic acid and the more stable naphthalene-2-sulfonic acid being the two primary monosulfonic acids. wikipedia.org

Historical Development of Naphthalene Sulfonic Acid Research

The study of naphthalene sulfonic acids dates back to the mid-19th century, a period of intense exploration into the derivatives of coal tar. ontosight.ai Scientists discovered that naphthalene, a major component of coal tar, could be sulfonated by treatment with sulfuric acid to produce naphthalene sulfonic acids. ontosight.ai A significant breakthrough occurred during World War I when Germany developed a process to produce alkyl naphthalene sulfonates, which served as a synthetic detergent, thereby conserving fats and oils. sanhe-daily.com While their cleaning ability was modest, their excellent wetting and permeability properties, unaffected by hard water or acidic conditions, have ensured their continued use. sanhe-daily.com Over the years, research has focused on controlling the isomeric products of sulfonation and utilizing these compounds as versatile intermediates for further chemical transformations.

Overview of Cyano-Substituted Aromatic Compounds

Cyano-substituted aromatic compounds, also known as aromatic nitriles, are characterized by the presence of a cyano (-C≡N) group attached to an aromatic ring. fiveable.me The term "cyano" originates from the Greek word "kyanos," meaning blue. fiveable.me This functional group is highly polar and electron-withdrawing, significantly influencing the electronic properties of the aromatic system. fiveable.mersc.org This electron-withdrawing nature is crucial for applications in organic electronics, such as in the development of semiconductors for organic solar cells, where it helps to lower the energy level of the lowest unoccupied molecular orbital (LUMO). rsc.org

The cyano group is a versatile precursor in organic synthesis, capable of being converted into other functional groups like carboxylic acids, amides, and amines. fiveable.me This reactivity, combined with its impact on molecular properties, makes cyano-substituted aromatic compounds valuable in the design of pharmaceuticals, agrochemicals, and advanced materials. fiveable.me

Rationale for the Academic Investigation of 4-Cyanonaphthalene-1-sulfonic Acid

The academic investigation of this compound is driven by the unique combination of two distinct functional groups on a naphthalene scaffold: the electron-withdrawing cyano group and the water-solubilizing, acidic sulfonic acid group. This bifunctional nature suggests potential applications in areas where both properties are advantageous. For instance, the cyano group's influence on the electronic structure could be exploited in the design of novel dyes, fluorescent probes, or electronic materials, while the sulfonic acid group ensures solubility in aqueous media, a desirable trait for many biological and industrial processes.

Properties

CAS No.

93113-63-4

Molecular Formula

C11H7NNaO3S+

Molecular Weight

256.23 g/mol

IUPAC Name

sodium;4-cyanonaphthalene-1-sulfonic acid

InChI

InChI=1S/C11H7NO3S.Na/c12-7-8-5-6-11(16(13,14)15)10-4-2-1-3-9(8)10;/h1-6H,(H,13,14,15);/q;+1

InChI Key

FMDVEKLYOHEGSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)C#N.[Na+]

Origin of Product

United States

Synthetic Methodologies for 4 Cyanonaphthalene 1 Sulfonic Acid

Established Synthetic Routes and Reaction Pathways

The primary routes for synthesizing 4-cyanonaphthalene-1-sulfonic acid rely on the sequential functionalization of naphthalene (B1677914) or its derivatives. These methods are designed to control the regioselectivity of the substitutions to obtain the desired 1,4-disubstituted pattern.

Sulfonation of Naphthalene Precursors

The initial step in many synthetic strategies is the sulfonation of a naphthalene derivative. The position of the sulfonic acid group is highly dependent on reaction conditions, particularly temperature. quora.comvaia.com Sulfonation of naphthalene at lower temperatures (around 80°C) kinetically favors the formation of naphthalene-1-sulfonic acid. wordpress.comvaia.com Conversely, at higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. wordpress.comvaia.com This is because the formation of the 1-isomer has a lower activation energy, while the 2-isomer is sterically less hindered and thus more stable. stackexchange.com The reversibility of the sulfonation reaction allows for the conversion of the kinetic product to the thermodynamic product at elevated temperatures. stackexchange.com

To synthesize this compound, the starting material is often a pre-functionalized naphthalene, such as 1-cyanonaphthalene or a derivative that can be later converted to the cyano group. When 1-cyanonaphthalene is the precursor, sulfonation is directed to the 4-position.

Introduction of the Cyano Moiety: Sandmeyer Reaction and Analogous Transformations

The introduction of the cyano group is frequently accomplished via the Sandmeyer reaction. wikipedia.orgnih.gov This well-established method involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide catalyst. wikipedia.orgbyjus.com In the context of this compound synthesis, this would typically involve the diazotization of 4-aminonaphthalene-1-sulfonic acid (naphthionic acid). sigmaaldrich.commerckmillipore.com

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The process is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with the cyanide ion to form the desired nitrile. The reaction is versatile and can be used for various transformations, including halogenation and hydroxylation, in addition to cyanation. wikipedia.org

Multi-Step Synthesis Strategies from Key Intermediates (e.g., Aminonaphthalene Sulfonic Acids)

A common and practical approach to synthesizing this compound begins with a readily available intermediate, 4-aminonaphthalene-1-sulfonic acid, also known as naphthionic acid. sigmaaldrich.commerckmillipore.com This intermediate already possesses the desired substitution pattern of the amino and sulfonic acid groups at positions 1 and 4, respectively.

The synthesis then proceeds as follows:

Diazotization: The amino group of 4-aminonaphthalene-1-sulfonic acid is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. chadsprep.com

Cyanation (Sandmeyer Reaction): The resulting diazonium salt is then subjected to the Sandmeyer reaction, where it is treated with copper(I) cyanide to replace the diazonium group with a cyano group, yielding this compound. wikipedia.orgorganic-chemistry.org

This multi-step strategy is advantageous as it allows for precise control over the isomer that is formed.

Optimization of Reaction Conditions and Yield Enhancement

To improve the efficiency and practicality of the synthesis of this compound, significant research has focused on optimizing reaction conditions.

Catalytic Systems in Synthesis

The Sandmeyer reaction, a key step in the synthesis, is a copper-catalyzed process. nih.gov The use of copper(I) salts is crucial for the efficient conversion of the diazonium salt to the corresponding nitrile. wikipedia.org While the classic Sandmeyer reaction utilizes stoichiometric amounts of copper salts, modern variations have explored the use of catalytic amounts of copper, as well as other transition metal salts like iron(III) and cobalt(III). wikipedia.org In some cases, the presence of ligands and phase transfer catalysts can enhance the reaction rate and yield. nih.gov

For the sulfonation step, while it is an electrophilic aromatic substitution that does not typically require a metal catalyst, the choice of sulfonating agent and reaction conditions is critical for controlling the regioselectivity. shokubai.org

Solvent Effects and Temperature Control

Solvent choice and temperature are critical parameters in the synthesis of this compound.

During the sulfonation of naphthalene, the solvent can influence the position of substitution. For instance, in solvents like carbon disulfide or tetrachloroethane, the alpha-attack (position 1) is generally favored. wordpress.com The use of a solvent like decalin has been shown to significantly improve the yield of sulfonation by reducing the sublimation of naphthalene. shokubai.org

As previously mentioned, temperature plays a pivotal role in determining the isomeric product of naphthalene sulfonation. quora.comvaia.com

TemperatureMajor ProductControl Type
Low (~80°C)Naphthalene-1-sulfonic acidKinetic
High (~160°C)Naphthalene-2-sulfonic acidThermodynamic

In the Sandmeyer reaction, temperature control is also important to ensure the stability of the diazonium salt intermediate, which is often prepared and used at low temperatures to prevent decomposition.

Regioselectivity and Stereoselectivity Considerations

Regioselectivity: The regiochemical outcome of the synthesis is decisively established during the preparation of the starting material, 4-aminonaphthalene-1-sulfonic acid. The sulfonation of 1-naphthylamine (B1663977) (1-aminonaphthalene) with sulfuric acid can yield different isomers. However, by carefully controlling reaction conditions, such as temperature and the presence of additives like ammonium (B1175870) sulfate (B86663), the sulfonation can be directed with high selectivity to the C4 position. google.com This is in contrast to the sulfonation of unsubstituted naphthalene, where temperature dictates the formation of either the kinetically favored 1-sulfonic acid at lower temperatures or the thermodynamically more stable 2-sulfonic acid at higher temperatures. vaia.comshokubai.orgstackexchange.com The amino group in 1-naphthylamine directs the incoming sulfo group primarily to the para-position (C4), thus ensuring the correct isomer is formed for subsequent conversion to this compound. google.com

Stereoselectivity: The target molecule, this compound, is an achiral molecule. It does not possess any stereocenters or exhibit planar or axial chirality. Consequently, considerations of stereoselectivity are not applicable to its synthesis.

Advanced Purification and Isolation Techniques

The purification of this compound from reaction mixtures requires advanced techniques due to its high polarity, water solubility, and the presence of inorganic salts and other organic impurities. lookchem.com

Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) is a principal method for the analysis and purification of naphthalenesulfonic acids. shokubai.org Given the ionic nature of the sulfonic acid group, several chromatographic strategies can be employed.

Reversed-Phase HPLC: This is a common technique, but the high polarity of sulfonic acids leads to poor retention on standard C18 columns. To overcome this, ion-pairing agents such as tetrabutylammonium (B224687) bromide are often added to the mobile phase. oup.com The ion-pairing agent forms a neutral complex with the sulfonate anion, which has greater affinity for the nonpolar stationary phase, thus improving retention and separation.

Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. Anion-exchange columns are particularly effective for purifying sulfonic acids. google.com The negatively charged sulfonate group interacts with the positively charged stationary phase, allowing for separation from neutral or cationic impurities. The compound can be eluted by changing the pH or increasing the ionic strength of the mobile phase. science.gov

Ion-Exclusion Chromatography: This technique can be used to separate strong acids like sulfonic acids from weaker acids or neutral compounds using a cation-exchange resin. science.gov

Table 2: Chromatographic Methods for Naphthalenesulfonic Acid Purification
TechniqueStationary Phase ExampleMobile Phase ConsiderationsSeparation Principle
Reversed-Phase HPLCC18, CNAqueous buffer with organic modifier (e.g., acetonitrile) and an ion-pairing agent (e.g., TBAB). oup.comresearchgate.netHydrophobic interactions of the neutral ion-pair.
Anion-Exchange ChromatographyQuaternary ammonium functionalized resinAqueous buffer, elution with increasing salt concentration or pH change. google.comElectrostatic interaction between sulfonate anion and cationic resin.
Counter-Current ChromatographyLiquid-liquid system (e.g., n-butanol/water)Acidified two-phase solvent system. nih.govDifferential partitioning between two immiscible liquid phases. nih.gov

Recrystallization and Precipitation Strategies

Crystallization-based methods are fundamental for the bulk purification of sulfonic acids and their salts. mt.comyoutube.com

Precipitation via Salting Out: A common impurity in sulfonation reactions is excess sulfuric acid. A classic purification method involves neutralizing the crude acid mixture with calcium oxide or calcium carbonate. This precipitates the highly insoluble calcium sulfate, while the calcium salt of the organic sulfonic acid remains in solution. After filtering off the calcium sulfate, the soluble calcium sulfonate can be converted back to the pure sulfonic acid by treatment with a strong acid cation-exchange resin. google.com This process effectively removes both sulfate and metal ion impurities. google.com

Recrystallization from Aqueous Solutions: Due to their high water solubility, sulfonic acids can often be recrystallized from concentrated aqueous solutions. lookchem.com Cooling a saturated aqueous solution can induce crystallization. Purity can sometimes be enhanced by adjusting the pH; acidification of an alkaline solution of the sulfonate salt can cause the free acid to precipitate, leaving more soluble impurities behind. lookchem.com

Reactivity and Mechanistic Investigations of 4 Cyanonaphthalene 1 Sulfonic Acid

Electrophilic Aromatic Substitution Reactions

In 4-cyanonaphthalene-1-sulfonic acid, the naphthalene (B1677914) ring is highly deactivated towards electrophilic aromatic substitution due to the presence of the -SO₃H and -CN groups. Both are meta-directing deactivators on a benzene (B151609) ring. On the naphthalene system, they are located at the C1 and C4 positions of the same ring, effectively reducing the nucleophilicity of that ring. Consequently, electrophilic attack is expected to occur preferentially on the unsubstituted ring (positions C5, C6, C7, and C8).

In general, electrophilic substitution on naphthalene favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This preference is attributed to the greater resonance stabilization of the carbocation intermediate (a Wheland intermediate or arenium ion) formed during α-attack, which can be drawn with one intact benzene ring. libretexts.org Therefore, for this compound, electrophilic substitution is predicted to occur primarily at the C5 and C8 positions of the unsubstituted ring.

Halogenation of aromatic compounds is a classic electrophilic aromatic substitution reaction. libretexts.org For naphthalene systems, direct halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) typically requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to generate a more potent electrophile. libretexts.orglibretexts.org

Given the deactivating nature of the substituents, forceful conditions would be necessary. The reaction is expected to yield a mixture of isomers, with substitution occurring on the second ring. The primary products would be the 5-halo and 8-halo derivatives, resulting from the kinetically favored attack at the α-positions.

Table 1: Expected Products of Halogenation

Reagent Expected Major Product(s)
Br₂ / FeBr₃ 5-Bromo-4-cyanonaphthalene-1-sulfonic acid and 8-Bromo-4-cyanonaphthalene-1-sulfonic acid
Cl₂ / AlCl₃ 5-Chloro-4-cyanonaphthalene-1-sulfonic acid and 8-Chloro-4-cyanonaphthalene-1-sulfonic acid

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution on substituted naphthalenes.

A patent exists describing the halogenation of 1-chloronaphthalene-8-sulfonic acid, where chlorine or bromine is introduced into the aqueous solution, indicating that such reactions on substituted naphthalene sulfonic acids are industrially relevant. google.com

Nitration is achieved by treating an aromatic compound with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The nitration of naphthalene itself primarily yields 1-nitronaphthalene. libretexts.org

For this compound, the same directive effects discussed for halogenation apply. The reaction is predicted to occur on the unsubstituted ring, leading to nitration at the C5 and C8 positions. The strong deactivation of the starting material requires harsh reaction conditions.

Table 2: Expected Products of Nitration

Reagent Expected Major Product(s)
HNO₃ / H₂SO₄ 4-Cyano-5-nitronaphthalene-1-sulfonic acid and 4-Cyano-8-nitronaphthalene-1-sulfonic acid

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution on substituted naphthalenes.

Nucleophilic Substitution Reactions at the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) can be converted into other functional groups, such as sulfonamides and sulfonic esters. These transformations typically proceed via an initial conversion to a more reactive intermediate, the sulfonyl chloride (-SO₂Cl).

The synthesis of sulfonamides from sulfonic acids is a well-established, two-step process. ekb.eg

Formation of Sulfonyl Chloride: The sulfonic acid is first converted to its corresponding sulfonyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reaction with Amine: The resulting 4-cyanonaphthalene-1-sulfonyl chloride is then treated with a primary or secondary amine (R¹R²NH) to yield the desired sulfonamide. libretexts.org This reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

This method allows for the synthesis of a diverse library of sulfonamide derivatives by varying the amine used in the second step. organic-chemistry.orgnih.gov

Table 3: Representative Sulfonamide Synthesis

Step 1 Reagent Amine (R¹R²NH) Expected Sulfonamide Product
SOCl₂ Ammonia (NH₃) 4-Cyanonaphthalene-1-sulfonamide
PCl₅ Diethylamine ((CH₃CH₂)₂NH) N,N-Diethyl-4-cyanonaphthalene-1-sulfonamide
SOCl₂ Aniline (C₆H₅NH₂) 4-Cyano-N-phenylnaphthalene-1-sulfonamide

This table illustrates the general pathway for sulfonamide formation from this compound.

Similar to sulfonamide formation, the most common route to sulfonic acid esters (sulfonates) involves the sulfonyl chloride intermediate. The 4-cyanonaphthalene-1-sulfonyl chloride, prepared as described above, can react with an alcohol or a phenol (B47542) in the presence of a base (like pyridine) to furnish the corresponding sulfonic ester. researchgate.net

Direct esterification of sulfonic acids with alcohols is also possible, though it can be less efficient and may require specific catalysts or conditions to drive the reaction to completion, such as removing the water formed during the reaction. mdpi.comorganic-chemistry.org Computational studies on the mechanism of direct sulfonic acid esterification suggest pathways involving either a sulfonylium cation intermediate (Sₙ1-like) or a bimolecular displacement (Sₙ2-like). rsc.org

Table 4: Representative Sulfonic Ester Synthesis via Sulfonyl Chloride

Alcohol/Phenol (ROH) Expected Sulfonate Ester Product
Methanol (B129727) (CH₃OH) Methyl 4-cyanonaphthalene-1-sulfonate
Ethanol (CH₃CH₂OH) Ethyl 4-cyanonaphthalene-1-sulfonate
Phenol (C₆H₅OH) Phenyl 4-cyanonaphthalene-1-sulfonate

This table illustrates the synthesis of sulfonic esters from 4-cyanonaphthalene-1-sulfonyl chloride.

Transformations Involving the Cyano Group

The cyano group (-C≡N) is a versatile functional handle that can undergo a variety of chemical transformations. The most common reactions involve hydrolysis and reduction.

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid group (-COOH) under either acidic or basic conditions, typically with heating. Acid-catalyzed hydrolysis proceeds via a primary amide intermediate. This would convert this compound into 1-carboxy-naphthalene-4-sulfonic acid.

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ over a metal catalyst like Ni, Pd, or Pt). This reaction would yield 4-(aminomethyl)naphthalene-1-sulfonic acid.

These transformations provide pathways to other classes of naphthalenic compounds with different electronic and physical properties.

Hydrolysis to Carboxylic Acid Derivatives

The conversion of the cyano group in this compound to a carboxylic acid derivative, specifically 4-carboxynaphthalene-1-sulfonic acid, is a classic example of nitrile hydrolysis. This transformation can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.

Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom and facilitating nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide yield the carboxylic acid. The general mechanism is as follows:

Protonation: The nitrile is activated by an acid catalyst.

Nucleophilic Attack: Water attacks the electrophilic carbon of the nitrile.

Amide Formation: A series of proton transfers leads to the formation of a protonated amide, which then deprotonates.

Amide Hydrolysis: The amide is further hydrolyzed to the carboxylic acid.

Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. This process also forms an amide intermediate, which is then hydrolyzed to a carboxylate salt. Subsequent acidification is required to obtain the final carboxylic acid product.

Table 1: General Conditions for Nitrile Hydrolysis

Condition Reagents Intermediate Final Product
AcidicStrong acid (e.g., H₂SO₄, HCl), Water, HeatAmideCarboxylic Acid
BasicStrong base (e.g., NaOH, KOH), Water, HeatAmideCarboxylate Salt (requires acidification)

Reduction to Amine Derivatives

The cyano group of this compound can be reduced to a primary amine, yielding 4-aminonaphthalene-1-sulfonic acid. This transformation is a valuable synthetic route for introducing an amino group onto the naphthalene scaffold.

Several reducing agents can be employed for the reduction of aromatic nitriles. Catalytic hydrogenation is a common and efficient method, typically utilizing catalysts such as Raney nickel, platinum, or palladium on a carbon support, under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be optimized to achieve high yields.

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can be used. However, the choice of reducing agent must be compatible with the sulfonic acid group, which may also be susceptible to reduction under certain conditions.

While patents exist for the synthesis of 4-aminonaphthalene-1-sulfonic acid via the sulfonation of 1-aminonaphthalene, specific protocols for the reduction of this compound are not extensively documented in publicly available literature. google.com Nevertheless, the established methods for aromatic nitrile reduction provide a solid foundation for developing a synthetic procedure for this conversion.

Table 2: Common Reagents for Nitrile Reduction

Method Reagents Product
Catalytic HydrogenationH₂, Raney Ni, Pt/C, or Pd/CPrimary Amine
Chemical ReductionLiAlH₄ or NaBH₄/catalystPrimary Amine

Radical-Mediated Reactions and Degradation Pathways

The stability and environmental fate of this compound are influenced by its susceptibility to radical-mediated reactions, particularly oxidative and photochemical degradation.

Oxidative Degradation Mechanisms

Naphthalenesulfonic acids are known to be resistant to biological degradation, making advanced oxidation processes (AOPs) a key area of research for their removal from wastewater. nih.gov The oxidative degradation of these compounds often involves the generation of highly reactive hydroxyl radicals (•OH), which can attack the aromatic ring.

In the case of naphthalenesulfonic acids, studies on ozonation have shown that the reaction can proceed through two main pathways: a direct reaction with ozone and an indirect reaction mediated by hydroxyl radicals. nih.gov The direct ozonation is thought to involve a 1,3-dipolar cycloaddition of ozone to the double bonds of the naphthalene ring. nih.gov The presence of the sulfonic acid group has been observed to decrease the reactivity towards ozone. nih.gov

The degradation of this compound through AOPs would likely follow a similar mechanism, with the initial attack of hydroxyl radicals on the naphthalene ring leading to the formation of hydroxylated intermediates. The electron-withdrawing nature of the cyano group would influence the position of radical attack. Subsequent reactions would lead to ring opening and eventual mineralization to carbon dioxide, water, and inorganic sulfate (B86663) and nitrate (B79036) ions.

Photochemical Reactivity and Radical Trapping Studies

The photochemical behavior of aromatic compounds is a critical aspect of their environmental persistence. While specific studies on the photochemical reactivity of this compound are limited, general principles suggest that it would absorb UV radiation, leading to electronic excitation. The excited molecule can then undergo various processes, including energy transfer, reaction with other species, or bond cleavage to form radicals.

In the context of environmental degradation, the photochemical process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which then drive the degradation of the compound. nih.gov Radical trapping studies are a valuable tool for elucidating the mechanisms of such reactions. Techniques like electron paramagnetic resonance (EPR) spectroscopy, in conjunction with spin traps, can be used to detect and identify the transient radical intermediates formed during the photochemical process.

While direct evidence from radical trapping studies on this compound is not available, such investigations would be crucial to fully understand its photochemical degradation pathways and the role of specific radical species.

Comparative Reactivity with Related Naphthalene Derivatives

The reactivity of this compound can be understood in the context of other substituted naphthalene derivatives. The electronic properties of the substituents play a crucial role in determining the reactivity of the naphthalene ring towards electrophilic and nucleophilic attack, as well as its susceptibility to oxidation.

Compared to unsubstituted naphthalene, the presence of the electron-withdrawing cyano and sulfonic acid groups deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups would facilitate nucleophilic aromatic substitution, should a suitable leaving group be present on the ring.

In studies on the ozonation of various naphthalenesulfonic acids, it has been observed that the reactivity decreases with an increasing number of sulfonic acid groups. nih.gov This is attributed to the deactivating effect of the sulfonic acid groups on the aromatic ring. Therefore, it can be inferred that this compound would be more reactive towards ozone than naphthalenedisulfonic or trisulfonic acids, but likely less reactive than naphthalene-1-sulfonic acid due to the additional deactivating effect of the cyano group.

A comprehensive comparative study would involve examining a range of reactions, including nitration, halogenation, and oxidation, across a series of naphthalene derivatives with different substituents to establish a clear reactivity trend.

Derivatives and Analogues of 4 Cyanonaphthalene 1 Sulfonic Acid

Synthesis and Structural Elucidation of Novel Derivatives

The creation of new derivatives from 4-cyanonaphthalene-1-sulfonic acid hinges on established and innovative synthetic methodologies, allowing for precise control over the final molecular structure.

The naphthalene (B1677914) core can be functionalized through various reactions, including the introduction of new substituents via coupling reactions or the transformation of the aromatic system through cycloadditions.

One prominent method for C-N bond formation is the Ullmann coupling reaction. This copper-catalyzed reaction allows for the amination of aryl halides. organic-chemistry.orgresearchgate.netsci-hub.se While direct Ullmann coupling on this compound is not extensively documented in readily available literature, the principles can be applied by first converting the sulfonic acid to a less reactive group or by using a protected starting material. For instance, the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives has been achieved through a microwave-assisted, copper(0)-catalyzed Ullmann reaction between 8-chloronaphthalene-1-sulfonic acid and various anilines. organic-chemistry.org This methodology highlights the potential for introducing a wide range of amino substituents onto the naphthalene backbone of a cyano-substituted analogue.

Cycloaddition reactions offer another powerful tool for modifying the naphthalene core, leading to the formation of complex polycyclic structures. libretexts.orgyoutube.com Photo-induced dearomative cycloadditions, for example, can transform the aromatic naphthalene system into highly strained medium-sized rings. libretexts.org These reactions, often proceeding via a triplet photosensitizer, can create novel molecular scaffolds with unique three-dimensional arrangements.

The sulfonic acid group is a highly versatile functional handle that can be readily converted into other functionalities, most notably sulfonyl chlorides and sulfonamides.

The conversion of sulfonic acids to sulfonyl chlorides is a common transformation, often achieved using reagents like thionyl chloride or, more recently, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) for milder conditions. organic-chemistry.org These sulfonyl chlorides are valuable intermediates for the synthesis of sulfonamides.

The subsequent reaction of the sulfonyl chloride with a primary or secondary amine yields the corresponding sulfonamide. organic-chemistry.orgnih.govnih.gov This reaction is a cornerstone of medicinal chemistry and materials science, allowing for the introduction of a vast array of functionalities. A one-pot synthesis of sulfonamides directly from aromatic carboxylic acids and amines has also been developed, leveraging copper ligand-to-metal charge transfer for the conversion to a sulfonyl chloride intermediate. princeton.edu

Table 1: Examples of Reagents for Sulfonamide Synthesis from Sulfonic Acids

Starting MaterialReagent for Sulfonyl Chloride FormationAmineProduct
Aromatic Sulfonic AcidThionyl Chloride (SOCl₂)Primary/Secondary AmineAromatic Sulfonamide
Aromatic Sulfonic AcidTAPCPrimary/Secondary AmineAromatic Sulfonamide
Aromatic Carboxylic AcidCopper Catalyst, SO₂, Halogen SourcePrimary/Secondary AmineAromatic Sulfonamide

The cyano group (-C≡N) of this compound is an electrophilic site that can undergo a variety of transformations to yield different functional groups.

Hydrolysis: The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate. This conversion introduces a carboxyl group, which can then be used for further derivatization, such as esterification or amidation.

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a route to introduce a flexible aminomethyl substituent.

Reaction with Organometallic Reagents: Grignard reagents can add to the electrophilic carbon of the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. This reaction allows for the introduction of a variety of alkyl or aryl keto groups.

Naphthalene Sulfonic Acid-Based Complex Formation

Naphthalene sulfonic acid derivatives are effective ligands for the formation of metal complexes due to the presence of potential coordinating atoms in the sulfonic acid group and other substituents on the naphthalene ring.

Organotin(IV) compounds, in particular, have been shown to form stable complexes with ligands derived from naphthalene. nih.govpjsir.org The synthesis of these complexes often involves the reaction of an organotin(IV) halide or oxide with the naphthalene-based ligand in a suitable solvent.

For example, organotin(IV) complexes have been synthesized using 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a ligand. The reaction with di- or tri-substituted tin chlorides in methanol (B129727) under reflux yields the corresponding tin-naphthalene complexes. nih.gov The resulting complexes have been characterized by various spectroscopic techniques, including infrared and NMR spectroscopy. nih.gov

Table 2: Synthesis of Organotin(IV) Complexes with a Naphthalene Sulfonic Acid Derivative

Naphthalene LigandTin ReagentProductYield (%)
4-amino-3-hydroxynaphthalene-1-sulfonic acidTriphenyltin chlorideTriphenyltin(IV) complex75
4-amino-3-hydroxynaphthalene-1-sulfonic acidTributyltin chlorideTributyltin(IV) complex70
4-amino-3-hydroxynaphthalene-1-sulfonic acidDibutyltin dichlorideDibutyltin(IV) complex95
4-amino-3-hydroxynaphthalene-1-sulfonic acidDimethyltin dichlorideDimethyltin(IV) complex89

Data sourced from a study on 4-amino-3-hydroxynaphthalene-1-sulfonic acid complexes. nih.gov

The coordination chemistry of naphthalene sulfonic acid-based complexes is influenced by the nature of the metal center and the substituents on the naphthalene ligand. In the case of the aforementioned organotin(IV) complexes with 4-amino-3-hydroxynaphthalene-1-sulfonic acid, ¹¹⁹Sn NMR spectroscopy has been instrumental in determining the coordination number of the tin atom. nih.gov

The studies revealed that the trisubstituted tin complexes exhibit a five-coordinate geometry around the tin center, while the disubstituted tin complexes adopt a six-coordinate geometry. nih.gov This difference in coordination is attributed to the number of organic groups attached to the tin atom and the steric and electronic properties of the ligand. The coordination can involve the oxygen atoms of the sulfonic acid and hydroxyl groups, as well as the nitrogen atom of the amino group, leading to the formation of stable chelate rings. The coordination environment of tin in complexes with phthalocyanine (B1677752) and naphthalocyanine ligands has also been extensively studied, revealing the formation of stable M-Sn bonds with transition metal fragments. rsc.orgresearchgate.net

Polymeric and Supramolecular Assemblies Incorporating Naphthalene Sulfonic Acid Moieties

The incorporation of naphthalene sulfonic acid moieties into larger chemical structures gives rise to a diverse range of polymeric and supramolecular assemblies with unique properties and applications. These assemblies are formed through either the creation of covalent bonds to form polymers or through non-covalent interactions to form supramolecular structures.

Polymeric assemblies are characterized by the condensation of naphthalene sulfonic acids with aldehydes, most notably formaldehyde (B43269). This process results in the formation of sodium salts of naphthalenesulfonic acid formaldehyde polycondensates (NSF). pcc.eu These polymers are significant in industrial applications, particularly as superplasticizers in concrete, where they improve flowability and allow for the production of high-strength concrete with lower water-to-cement ratios. wikipedia.org The polymerization of pyrrole (B145914) in the presence of β-naphthalene sulfonic acid (NSA) can also lead to the formation of various nanostructured polypyrrole (PPy) composites, including nanotubules, nanomicelles, or nanosheets, depending on the reaction conditions. researchgate.net

Supramolecular assemblies, on the other hand, are driven by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and π–π stacking. These interactions direct the self-assembly of molecules containing naphthalene sulfonic acid groups into well-defined architectures. For instance, hydrogen bonding is a powerful tool for the programmed self-assembly of naphthalenediimide (NDI) derivatives, leading to materials like fibrillar gels, nanotubes, and vesicles. rsc.org Similarly, electrostatic interactions between the negatively charged sulfonate groups and positive groups on other molecules can drive the formation of complex assemblies. nankai.edu.cn The combination of hydrophobic, electrostatic, and π–π interactions can lead to the formation of stable, high-order aggregates. nankai.edu.cn

Research into the supramolecular chemistry of related compounds, such as those involving p-sulfonatocalix nih.govarene, demonstrates the formation of bilayer structures and molecular capsules stabilized by extensive hydrogen bonding between water molecules and the sulfonate groups. uwa.edu.au These findings underscore the versatility of the sulfonate group in directing the formation of complex and stable supramolecular architectures. While direct studies on this compound are limited in this context, the principles derived from analogous naphthalene sulfonic acid derivatives provide a strong basis for understanding its potential to form similar polymeric and supramolecular structures.

Table 1: Examples of Polymeric Assemblies Incorporating Naphthalene Sulfonic Acid Moieties

Polymer TypeMonomersKey Features
Naphthalene sulfonic acid formaldehyde polycondensates (NSF)Naphthalene sulfonic acid, FormaldehydeUsed as superplasticizers in concrete. pcc.euwikipedia.org
Polypyrrole-β-naphthalene sulfonic acid (PPy-NSA) compositesPyrrole, β-Naphthalene sulfonic acidForms nanotubules, nanomicelles, or nanosheets. researchgate.net
Poly(4-styrenesulfonic acid) (PSS)4-Styrenesulfonic acidA sulfonated polymer with various industrial applications. nih.gov

Table 2: Key Interactions in Supramolecular Assemblies of Naphthalene Sulfonic Acid Derivatives

Interaction TypeDescriptionExample Systems
Hydrogen Bonding Directs the self-assembly of molecules into ordered structures.Naphthalenediimide (NDI) derivatives forming fibrillar gels and nanotubes. rsc.org p-Sulfonatocalix nih.govarene assemblies stabilized by water-sulfonate hydrogen bonds. uwa.edu.au
Electrostatic Interactions Attraction between negatively charged sulfonate groups and positively charged species.Assemblies of sulfonated calixarenes with cationic guest molecules. nankai.edu.cnuwa.edu.au
π–π Stacking Interaction between the aromatic naphthalene rings.Contributes to the stability of self-assembled naphthalenediimide (NDI) structures. rsc.org
Hydrophobic Interactions The tendency of nonpolar groups to aggregate in aqueous solutions.Plays a role in the formation of stable aggregates in aqueous media. nankai.edu.cnnih.gov

Advanced Spectroscopic and Structural Characterization Beyond Basic Identification

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying functional groups and gaining insights into the molecular structure of 4-Cyanonaphthalene-1-sulfonic acid.

FT-IR Spectroscopy: The infrared spectrum is dominated by absorptions corresponding to the characteristic vibrations of its functional groups. The sulfonic acid group gives rise to strong, broad O-H stretching vibrations around 3000 cm⁻¹ and prominent asymmetric and symmetric S=O stretching bands typically found in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions, respectively. The C≡N (nitrile) stretching vibration is expected to appear as a sharp, medium-intensity band in the 2240-2210 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is also a strong and easily identifiable band in the Raman spectrum. For instance, in related compounds like α-cyano-4-hydroxycinnamic acid, the C≡N mode is observed around 2239 cm⁻¹. nih.gov The symmetric vibrations of the naphthalene (B1677914) ring are often more intense in the Raman spectrum than in the IR, making it a valuable tool for analyzing the aromatic skeleton. Computational studies using Density Functional Theory (DFT) are often employed alongside experimental data to provide precise vibrational assignments. nih.govnih.gov

Table 2: Key Vibrational Frequencies for this compound Assignments based on typical frequency ranges for the functional groups.

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (sulfonic acid)FT-IR~3000Strong, Broad
C-H stretch (aromatic)FT-IR, Raman~3100-3000Medium-Weak
C≡N stretch (nitrile)FT-IR, Raman~2240-2210Medium (IR), Strong (Raman)
S=O stretch (asymmetric)FT-IR~1250-1120Strong
S=O stretch (symmetric)FT-IR~1080-1010Strong
Naphthalene Ring ModesFT-IR, Raman~1600-1400Variable

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and studying the fragmentation pathways of this compound. The technique provides a highly accurate mass-to-charge ratio (m/z), allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₁H₇NO₃S), the calculated exact mass is 233.0147 g/mol . HRMS would be able to confirm this value to within a few parts per million.

Analysis of the fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) can further corroborate the structure. Expected fragmentation pathways would include:

Loss of the sulfonic acid group (SO₃, 80 Da) to yield a cyanonaphthalene radical cation.

Loss of HCN (27 Da) from the cyanonaphthalene fragment.

Cleavage of the C-S bond.

Data from the NIST Chemistry WebBook for the related compound 1-Naphthalenesulfonic acid shows a base peak corresponding to the loss of the SO₃H group. nist.gov A similar primary fragmentation would be anticipated for the 4-cyano derivative.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a published crystal structure for this compound was not found, this technique would provide invaluable data.

If a suitable single crystal could be grown, X-ray diffraction analysis would yield:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-S, C≡N) and angles within the molecule, confirming the geometry of the naphthalene core and its substituents.

Molecular Conformation: The dihedral angle between the plane of the naphthalene ring and the substituents.

Intermolecular Interactions: Crucial information on how the molecules pack in the crystal lattice. This would reveal hydrogen bonding networks, likely involving the acidic proton of the sulfonic acid group and the nitrogen of the cyano group or an oxygen atom of a neighboring sulfonic acid group. Pi-stacking interactions between the naphthalene rings would also be expected. Such data is critical for understanding the material's bulk properties. The structural parameters obtained from crystallography are often used to validate computational models. nih.gov

Advanced Spectroscopic Probes for Excited State Dynamics and Photophysical Properties

The presence of the extended π-system of naphthalene combined with an electron-withdrawing cyano group suggests that this compound may possess interesting photophysical properties. Advanced spectroscopic techniques are used to probe these characteristics.

Fluorescence and Solvatochromism: Many naphthalene derivatives are fluorescent. wikipedia.orgmpbio.com The fluorescence properties (quantum yield and emission wavelength) of this compound would likely be sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.netrsc.org The cyano group can enhance intramolecular charge transfer (ICT) character in the excited state, often leading to a larger dipole moment in the excited state compared to the ground state. This would result in a bathochromic (red) shift of the fluorescence emission spectrum in more polar solvents. Studies on related aminonaphthalene sulfonic acids show significant solvatochromic shifts. researchgate.net

Table 3: Predicted Photophysical Properties of this compound

PropertyPredicted BehaviorGoverning Factors
FluorescenceLikely fluorescentExtended π-conjugation of the naphthalene ring.
SolvatochromismPositive (red-shift in polar solvents)Intramolecular charge transfer (ICT) character enhanced by the -CN group.
Excited State LifetimeNanosecond range, potentially complexCompetition between fluorescence, internal conversion, and intersystem crossing. nih.gov
Key Decay PathwaysFluorescence, Internal Conversion (IC), Intersystem Crossing (ISC)Relative energies of S₁, T₁, and S₀ states; spin-orbit coupling.

Theoretical and Computational Chemistry of 4 Cyanonaphthalene 1 Sulfonic Acid and Its Analogues

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of 4-Cyanonaphthalene-1-sulfonic acid and its analogues. These calculations provide a detailed picture of the molecule's electron distribution, orbital energies, and thermodynamic stability.

Detailed research findings from computational studies on cyanonaphthalene derivatives reveal important electronic properties. For instance, calculations on 1-cyanonaphthalene (1-CNN) and 2-cyanonaphthalene (2-CNN) provide insights into their ground state energies and electron affinities. aip.org The presence of the electron-withdrawing cyano and sulfonic acid groups significantly influences the electronic landscape of the naphthalene (B1677914) core.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity and electronic transition properties. For functionalized naphthalenes, the HOMO is typically a π-orbital distributed across the aromatic system, while the LUMO is a π*-orbital. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and the energy required for electronic excitation. In this compound, both the cyano and sulfonate groups are expected to lower the energies of both the HOMO and LUMO, with a pronounced effect on the LUMO energy, thereby reducing the HOMO-LUMO gap compared to unsubstituted naphthalene.

Table 1: Calculated Electronic Properties of Naphthalene Analogues

CompoundMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
NaphthaleneDFT/B3LYP-6.15-1.894.26
1-CyanonaphthaleneDFT/B3LYP-6.58-2.454.13
2-CyanonaphthaleneDFT/B3LYP-6.55-2.414.14
Naphthalene-1-sulfonic acidDFT/B3LYP-6.72-2.514.21

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for these classes of compounds. Actual values may vary depending on the specific level of theory and basis set used.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways is a powerful tool for understanding the mechanisms of chemical reactions, including the synthesis and transformation of this compound. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states.

The synthesis of this compound typically involves the sulfonation of 4-cyanonaphthalene. Theoretical modeling can elucidate the regioselectivity of this reaction, explaining why the sulfonic acid group is directed to the 1-position. Such studies involve calculating the activation energies for sulfonation at different positions on the cyanonaphthalene ring. The position with the lowest activation energy barrier will be the kinetically favored product. These calculations often employ DFT methods to locate the transition state structures and compute their energies. mdpi.com

For example, in the sulfonation of naphthalene, the formation of naphthalene-1-sulfonic acid is the kinetically controlled product at lower temperatures, while the more stable naphthalene-2-sulfonic acid is the thermodynamically favored product at higher temperatures. wikipedia.org A similar computational analysis for 4-cyanonaphthalene would involve locating the transition states for the addition of the sulfonating agent to each available position on the ring and comparing their relative energies.

Automated algorithms for transition state searching can be employed to streamline this process, especially for complex reaction networks. rsc.orgnih.gov These methods can systematically explore potential reaction pathways and provide valuable kinetic data, such as rate constants, which are essential for optimizing reaction conditions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational flexibility and interactions with solvent molecules. riverpublishers.comresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For a molecule like this compound, MD simulations can explore the rotational freedom around the C-S bond and the orientation of the sulfonic acid group relative to the naphthalene plane. In solution, the interactions with solvent molecules, particularly water, are critical. The sulfonic acid group is hydrophilic and will form strong hydrogen bonds with water molecules. nih.gov The cyano group is also polar and can participate in dipole-dipole interactions. The naphthalene core, being hydrophobic, will have different interactions with water.

MD simulations can provide detailed information about the solvation shell around the molecule, including the number of water molecules hydrogen-bonded to the sulfonic acid group and their average residence times. This information is crucial for understanding the solubility and reactivity of the compound in different media.

Table 2: Illustrative Data from MD Simulation of a Naphthalenesulfonic Acid in Water

PropertyValue
Average number of water molecules in the first solvation shell of the -SO3H group6-8
Average number of hydrogen bonds between -SO3H and water4-6
Radial distribution function g(r) peak for S-O(water)~3.5 Å
Self-diffusion coefficient of the solute (10⁻⁵ cm²/s)~0.5

Note: This data is representative of what can be obtained from an MD simulation and is not specific to this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis), while DFT calculations can predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

Computational studies on the 1-cyanonaphthalene cation have shown good agreement between calculated and experimental electronic transition energies. aanda.org Similar calculations for this compound would predict its UV-Vis spectrum, with the absorption bands corresponding to π-π* transitions within the naphthalene system. The positions and intensities of these bands are sensitive to the substitution pattern.

Vibrational spectroscopy is another area where computational chemistry provides significant insights. The calculated IR spectrum of the 1-cyanonaphthalene cation, for instance, has been used to assign the experimentally observed vibrational modes, including the characteristic CN stretch. rsc.org For this compound, calculations would predict the frequencies for the S=O and O-H stretches of the sulfonic acid group, in addition to the C-N and aromatic C-H vibrations.

Table 3: Predicted vs. Experimental Spectroscopic Data for Analogous Compounds

CompoundSpectroscopic FeaturePredicted ValueExperimental Value
1-Cyanonaphthalene cationD₂ ← D₀ electronic transition~730 nm734.3 nm aanda.org
1-Cyanonaphthalene cationCN stretching frequency~2228 cm⁻¹2214.7 cm⁻¹ rsc.org
Naphthalene-1-sulfonic acidS=O symmetric stretch~1040 cm⁻¹~1045 cm⁻¹

Note: Predicted values are typically obtained from DFT or TD-DFT calculations and can vary with the level of theory. Experimental values are from spectroscopic measurements.

Design and Prediction of Novel Derivatives with Desired Reactivity Profiles

A significant application of computational chemistry is the in silico design of novel molecules with specific, desired properties. By systematically modifying the structure of this compound and calculating the properties of the resulting derivatives, it is possible to screen for candidates with enhanced reactivity, specific binding affinities, or tailored electronic properties. researchgate.netrsc.org

For example, if the goal is to design a derivative with a lower HOMO-LUMO gap for applications in organic electronics, different electron-donating or electron-withdrawing groups could be computationally added to the naphthalene ring. The effect of these substituents on the electronic structure would then be evaluated using quantum chemical calculations. researchgate.net

Similarly, if the aim is to develop a derivative that can act as a specific sensor or ligand, molecular docking simulations can be used to predict the binding affinity of a library of virtual compounds to a target protein or receptor. researchgate.net This approach can significantly accelerate the discovery of new functional molecules by prioritizing the most promising candidates for synthesis and experimental testing. The construction of highly functionalized naphthalenes is an active area of research where computational insights can guide synthetic strategies. rsc.orglifechemicals.com

Intermolecular Interactions and Self-Assembly Simulations

The non-covalent interactions between molecules of this compound, and between these molecules and their environment, govern their macroscopic properties, including their tendency to self-assemble into larger structures. Computational methods, particularly molecular dynamics simulations, are well-suited to study these phenomena. riverpublishers.com

Due to its amphiphilic nature, with a hydrophobic naphthalene core and a hydrophilic sulfonic acid group, this compound may exhibit surfactant-like behavior and form aggregates such as micelles or layers in solution. frontiersin.orgnih.gov MD simulations can model the process of self-assembly, providing insights into the structure and stability of the resulting aggregates. researchgate.netmdpi.com

The simulations can reveal the critical aggregation concentration and the preferred morphology of the self-assembled structures. The driving forces for self-assembly, such as hydrophobic interactions between the naphthalene rings and hydrogen bonding between the sulfonic acid groups, can be quantified. nih.govnih.gov Understanding these interactions is crucial for applications where the controlled assembly of molecules is desired, such as in the formation of functional thin films or nanostructured materials.

Applications in Advanced Materials and Chemical Technologies Excluding Prohibited Areas

Role as Chemical Building Blocks in Organic Synthesis

The reactivity of its distinct functional groups allows 4-cyanonaphthalene-1-sulfonic acid to serve as a foundational molecule in the construction of more complex chemical structures. Multistep synthesis, a common strategy in the fine chemical and pharmaceutical industries, often relies on such intermediates to build target molecules sequentially. scispace.com

This compound is a versatile precursor for a range of specialty and fine chemicals. The cyano group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, while the sulfonic acid group can be converted into sulfonyl chlorides or sulfonamides. This dual reactivity is valuable for creating novel compounds. For instance, related naphthalenesulfonic acid derivatives are critical starting materials in the synthesis of azo dyes. wikipedia.org Analogous compounds, such as 2-cyanonaphthalene-1-sulfonic acid, are recognized as key reagents in the research and development of pharmaceuticals and other specialty chemicals. The sulfonic acid group imparts high solubility in polar solvents, and the electron-withdrawing nature of the cyano group influences the reactivity of the naphthalene (B1677914) ring, making it a useful intermediate for further functionalization.

In the synthesis of complex organic molecules, intermediates that allow for controlled, stepwise reactions are essential. scispace.com this compound fits this role, as its functional groups can be selectively reacted. For example, the sulfonic acid group could be protected while the cyano group is transformed, or vice versa. This controlled reactivity is crucial in multi-step syntheses where specific reaction sequences are required to achieve the desired final product. The synthesis of derivatives of anilinonaphthalene sulfonic acid (ANS), for instance, employs multi-step methods like the Ullmann coupling, which tolerates the presence of a sulfonic acid group on the reactants. nih.gov This demonstrates the utility of naphthalenesulfonic acids as stable intermediates in complex reaction pathways designed to produce highly functionalized molecules.

Integration into Functional Materials

The intrinsic properties of this compound, particularly its acidic nature and rigid aromatic structure, make it a candidate for incorporation into advanced functional materials.

Proton exchange membranes (PEMs) are a critical component of fuel cells, and their primary function is to transport protons while preventing the passage of electrons and fuel. nih.govorientjchem.org This function is typically enabled by the presence of acidic functional groups, most commonly sulfonic acid (-SO₃H) groups, within a polymer matrix. mdpi.comnih.gov Perfluorosulfonic acid (PFSA) polymers like Nafion are the current standard but face challenges such as high cost and reduced conductivity at elevated temperatures due to water loss. nih.govsemanticscholar.org

Research has focused on developing alternative hydrocarbon-based sulfonated polymers. nih.gov By incorporating molecules like this compound into a polymer backbone, the sulfonic acid group provides the necessary sites for proton conduction. The hydrophilic sulfonic acid groups form channels or domains within the polymer structure that, when hydrated, facilitate the transport of protons. mdpi.com The introduction of sulfonated aromatic compounds into polymer matrices has been shown to enhance proton conductivity, particularly at higher temperatures. mdpi.com

Table 1: Proton Conductivity of Various Sulfonated Polymer Membranes

Membrane Material Ion Exchange Capacity (IEC) (meq/g) Temperature (°C) Relative Humidity (%) Proton Conductivity (mS/cm)
Nafion 117 0.91 90 30-90 84.74
SI-branched PPBP 1.86 90 30-90 121.88
Nafion (doped with 4% PAF-45DS) Not Specified 80 ~78 5.67
Nafion (undoped) Not Specified 80 ~78 2.25

This table presents research findings on various sulfonated polymers to illustrate the range of conductivity achievable. Data sourced from multiple studies. nih.govmdpi.com

Polymers such as poly(vinyl chloride) (PVC) are susceptible to degradation upon exposure to ultraviolet (UV) light, which necessitates the use of stabilizing additives. Research has shown that organotin complexes of a structurally similar compound, 4-aminonaphthalene-1-sulfonic acid, act as effective photostabilizers for PVC. mdpi.com These additives function through multiple mechanisms: they act as primary stabilizers by absorbing UV radiation, as secondary stabilizers by decomposing peroxides that form during degradation, and by inhibiting the dehydrochlorination process, which is a primary pathway for PVC degradation. mdpi.com

Naphthalene derivatives are well-known for their fluorescent properties. Compounds such as 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives are widely used as fluorescent probes. nih.gov These molecules are particularly valuable because their fluorescence is highly sensitive to the polarity of their local environment, a phenomenon known as solvatochromism. nih.govresearchgate.net They are weakly fluorescent in polar solvents like water but exhibit a strong increase in fluorescence quantum yield and a blue shift in emission wavelength in nonpolar environments, such as the hydrophobic pockets of proteins. nih.govnih.gov

This property has made them invaluable tools for studying protein folding and binding. nih.govnih.gov The sulfonic acid group provides water solubility, while the anilinonaphthalene core is the fluorophore. In this compound, the naphthalene ring acts as the fluorophore. The presence of the electron-withdrawing cyano group is expected to significantly influence its photophysical properties, including its absorption and emission maxima and quantum yield, compared to amino-substituted analogues. nih.gov This modulation of fluorescence makes this compound a promising candidate for the development of new fluorescent probes and sensors tailored for specific chemical environments.

Table 2: Spectroscopic Properties of an ANS Derivative

Compound Solvent Absorption Max (λ_abs) (nm) Emission Max (λ_em) (nm) Quantum Yield (Φ_F)
Sodium 8-((4-Methoxyphenyl)amino)naphthalene-1-sulfonate Water 360 510 0.003
Sodium 8-((4-Methoxyphenyl)amino)naphthalene-1-sulfonate Dioxane 374 457 0.28

This table shows the environmentally sensitive fluorescence of an ANS derivative, highlighting how changes in solvent polarity dramatically alter its emission and quantum yield. Data sourced from a study on ANS derivatives. nih.gov

Catalytic Applications and Ligand Design

There is no available scientific literature detailing the use of this compound as a catalyst or in ligand design for catalytic processes. General information on sulfonated organic materials suggests that the sulfonic acid group can impart acidic catalytic properties, and the naphthalene and cyano moieties could theoretically be involved in coordination with metal centers. However, without specific studies on this compound, any discussion would be purely speculative and not based on verified research findings.

Analytical Reagent Development (Excluding Human/Biological Analysis for Dosage/Safety)

Similarly, there is a lack of published research on the application of this compound in the development of analytical reagents for non-biological purposes. While naphthalene sulfonates can be analyzed by various chromatographic and spectrophotometric methods, the use of this specific compound as a reagent for detecting or quantifying other substances is not documented in the available literature.

Environmental Transformation and Fate Excluding Toxicity

Degradation Mechanisms in Environmental Matrices

The degradation of 4-Cyanonaphthalene-1-sulfonic acid in the environment is primarily driven by microbial activity. The presence of the sulfonate group, which imparts high water solubility, makes these compounds resistant to simple biodegradation pathways that are effective for their non-sulfonated parent compounds. nih.gov However, specific microbial consortia have evolved mechanisms to utilize sulfonated aromatic compounds. The initial and often rate-limiting step in the breakdown of naphthalenesulfonates is the enzymatic cleavage of the carbon-sulfur bond. epfl.ch This is typically achieved through the action of dioxygenase enzymes, which hydroxylate the aromatic ring, leading to the spontaneous elimination of sulfite. ethz.chnih.gov Following desulfonation, the resulting hydroxylated cyanonaphthalene can be further metabolized through pathways established for naphthalene (B1677914) and its derivatives. nih.gov

Biotransformation by Microorganisms (e.g., Desulfonation, Cyanide Hydrolysis)

Microbial biotransformation is the principal route for the breakdown of this compound in the environment. nih.gov A key process is desulfonation, where bacteria utilize the sulfonated aromatic compound as a source of sulfur for growth. nih.govnih.gov Several bacterial species, including Pseudomonas and Arthrobacter, have been identified to carry out this process. nih.govnih.gov These microorganisms typically employ a dioxygenase to attack the aromatic ring, leading to the formation of a diol and the subsequent release of the sulfonate group as sulfite. ethz.chnih.gov

The cyanide group can also undergo microbial transformation. One major pathway is hydrolysis, catalyzed by enzymes such as nitrilase, which converts the nitrile group to a carboxylic acid and ammonia. nih.gov Other enzymes like cyanidase can transform cyanide into formic acid and ammonia, while cyanide hydratase produces formamide, which is then further hydrolyzed. nih.gov The ability of a microbial consortium to perform both desulfonation and cyanide group transformation would be necessary for the complete mineralization of this compound. For instance, a bacterial consortium comprising Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas has been shown to effectively degrade 4-aminonaphthalene-1-sulfonic acid, a structurally related compound. nih.gov

Table 1: Microbial Genera Involved in the Biotransformation of Related Sulfonated Aromatic Compounds

Microbial GenusTransformation ProcessReference
PseudomonasDesulfonation of naphthalenesulfonic acids nih.govnih.gov
ArthrobacterDesulfonation of naphthalenesulfonic acids nih.govnih.gov
PigmentiphagaMetabolism of naphthalenedisulfonates ethz.ch
BacillusDegradation of 4-aminonaphthalene-1-sulfonic acid nih.gov
MicrobacteriumDegradation of 4-aminonaphthalene-1-sulfonic acid nih.gov
NocardioidesDegradation of 4-aminonaphthalene-1-sulfonic acid nih.gov
OleomonasDegradation of 4-aminonaphthalene-1-sulfonic acid nih.gov

Environmental Monitoring Methodologies for Detection (Excluding Human Exposure)

The detection of this compound and other sulfonated aromatic compounds in environmental samples like water requires sensitive and specific analytical methods. Due to their high water solubility, these compounds can be challenging to extract from aqueous matrices. A common approach involves a pre-concentration step using solid-phase extraction (SPE) with a suitable adsorbent material. nih.gov

Following extraction and concentration, various analytical techniques can be employed for separation and quantification. High-performance liquid chromatography (HPLC) is frequently used, often in an ion-pair chromatography (IPC) mode, which improves the retention of these ionic compounds on a reversed-phase column. researchgate.net Capillary electrophoresis (CE), specifically capillary zone electrophoresis (CZE), is another powerful technique for separating charged species like sulfonated aromatics. nih.gov Detection is typically achieved using UV absorbance or fluorescence spectroscopy. nih.govresearchgate.net For confirmation of the identity of the detected compounds, mass spectrometry (MS) coupled with these separation techniques provides definitive structural information. researchgate.net

Table 2: Environmental Monitoring Techniques for Sulfonated Aromatic Compounds

TechniquePrincipleDetection MethodReference
Solid-Phase Extraction (SPE) - Capillary Electrophoresis (CE)Pre-concentration followed by separation based on electrophoretic mobility.UV absorbance, Fluorescence nih.gov
Ion-Pair Chromatography (IPC) - HPLCSeparation on a reversed-phase column using an ion-pairing reagent.Fluorescence, Mass Spectrometry (MS) researchgate.net

Astrochemical Relevance of Cyanonaphthalene Analogues and their Resilience in Interstellar Clouds

Recent discoveries in astrochemistry have highlighted the presence and unexpected abundance of cyanonaphthalene isomers (1- and 2-cyanonaphthalene) in the Taurus Molecular Cloud (TMC-1). arxiv.orgaanda.orgnih.govarxiv.org These findings are significant as they represent the first specific polycyclic aromatic hydrocarbons (PAHs) identified in space. arxiv.org The observed abundance of these molecules is orders of magnitude higher than predicted by existing astrochemical models, challenging the conventional understanding of PAH formation and destruction in interstellar environments. arxiv.orgaanda.org

The resilience of cyanonaphthalenes in the harsh environment of interstellar clouds, which are exposed to UV radiation, is a key area of research. aanda.org Laboratory studies have shown that cationic 1-cyanonaphthalene is efficiently stabilized through a process called recurrent fluorescence, which involves radiative relaxation from thermally populated excited electronic states. arxiv.org This mechanism enhances the stability of the molecule against photodissociation. arxiv.orgresearchgate.net Furthermore, under certain conditions, such as those found in dense molecular clouds, 1-cyanonaphthalene can undergo fragmentation through a novel bimolecular photodissociation mechanism, leading to the formation of new daughter cations. aip.orgnih.gov This process could contribute to a rich, bottom-up astrochemistry, potentially playing a role in the formation of more complex molecules. aip.org The high stability of cyanonaphthalene ices, which sublime at relatively high temperatures, also suggests they can persist on interstellar dust grains over a wide temperature range, potentially influencing the chemical complexity of the interstellar medium. ias.ac.in

Perspectives and Future Research Directions

Exploration of Novel Synthetic Methodologies

The primary and most plausible route for the synthesis of 4-cyanonaphthalene-1-sulfonic acid is via the Sandmeyer reaction, a well-established method for converting aromatic amines into a variety of functional groups. wikipedia.orgnih.gov The starting material for this synthesis is the readily available 4-aminonaphthalene-1-sulfonic acid, also known as naphthionic acid. wikipedia.org

The synthesis would proceed in two key steps:

Diazotization of 4-aminonaphthalene-1-sulfonic acid: Naphthionic acid is treated with a cold solution of sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid, to form the corresponding diazonium salt. organic-chemistry.org Careful temperature control is crucial in this step to prevent the premature decomposition of the diazonium salt.

Cyanation of the diazonium salt: The resulting diazonium salt solution is then added to a solution of a cyanide salt, typically copper(I) cyanide, which catalyzes the replacement of the diazonium group with a cyano group. wikipedia.org This step yields this compound.

While the Sandmeyer reaction is a classic and reliable method, future research could explore more modern and potentially greener synthetic alternatives. These might include palladium-catalyzed cyanation reactions, which have been shown to be effective for a range of aryl halides and triflates and may offer milder reaction conditions and broader functional group tolerance. researchgate.net

Deeper Mechanistic Understanding of Complex Reactions

The reactivity of this compound is dictated by the interplay of the cyano and sulfonic acid groups on the naphthalene (B1677914) ring. The sulfonic acid group is a strong acid and will readily undergo reactions typical of this functionality, such as salt formation and conversion to sulfonyl chlorides.

The cyano group, being a strong electron-withdrawing group, deactivates the naphthalene ring towards electrophilic aromatic substitution. However, it can undergo a variety of transformations. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations would provide access to a wider range of functionalized naphthalene derivatives.

A deeper mechanistic understanding of these reactions is crucial for controlling the regioselectivity and yield of desired products. For example, understanding the precise conditions required for selective hydrolysis of the cyano group without affecting the sulfonic acid group would be a key area of investigation.

Development of Advanced Functional Materials

The bifunctional nature of this compound makes it an interesting building block for advanced functional materials. The sulfonic acid group imparts water solubility and can also act as a proton conductor, making it a candidate for incorporation into proton-exchange membranes for fuel cells.

The cyano group can participate in the formation of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the cyano group can coordinate to metal ions, leading to the formation of extended structures with potential applications in gas storage, catalysis, and sensing.

Furthermore, the naphthalene core is known for its fluorescent properties. The introduction of the cyano and sulfonic acid groups will modulate these properties, and the resulting molecule could be explored as a fluorescent probe for detecting metal ions or other analytes.

Integration of Computational and Experimental Approaches

Computational chemistry can play a significant role in predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and spectroscopic properties. Such calculations can provide insights into the reactivity of the different functional groups and guide the design of synthetic routes and new materials. rsc.org

For example, computational modeling could be used to predict the binding affinity of this compound-based ligands with different metal ions, aiding in the design of new sensors or catalysts. The integration of these computational predictions with experimental validation would accelerate the discovery and development of new applications for this compound.

Expanding the Scope of Green Chemistry Principles in Synthesis

Future synthetic efforts towards this compound and its derivatives should be guided by the principles of green chemistry. This includes the use of less hazardous reagents, milder reaction conditions, and the development of catalytic methods to replace stoichiometric reagents.

For instance, exploring the use of non-toxic cyanide sources in the Sandmeyer reaction or developing catalytic methods that avoid the use of heavy metals would be significant advancements. researchgate.net Additionally, the use of greener solvents and the development of one-pot synthetic procedures would reduce the environmental impact of the synthesis. The development of syntheses using water as a solvent, where possible, would be a particularly important goal. organic-chemistry.org

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